molecular formula C16H24ClIN2Si B1455105 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-81-5

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1455105
CAS No.: 1305324-81-5
M. Wt: 434.82 g/mol
InChI Key: MJKXPRNUKVRSIS-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with chloro, iodo, and triisopropylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor followed by silylation. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide and N-iodosuccinimide, and silylating agents like triisopropylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenating and silylating agents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other bioactive molecules.

    Material Science: It can be used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and bioavailability by protecting reactive sites.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilyl group, which may affect its reactivity and stability.

    5-Bromo-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties.

Uniqueness

The presence of both chloro and iodo groups, along with the triisopropylsilyl group, makes 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine unique. These substituents can significantly impact its reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-chloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)15(18)19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKXPRNUKVRSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148959
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-81-5
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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